3-Methyl-2-phenylpyrazolo[1,5-a]pyridine
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Overview
Description
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine, commonly known as MPP, is a heterocyclic compound that belongs to the pyrazolopyridine family. MPP is a versatile molecule that has been extensively used in scientific research for its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of MPP is not fully understood. However, it has been reported to interact with various biological targets, including enzymes, receptors, and ion channels. MPP has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MPP has also been reported to interact with the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) ion channel.
Biochemical And Physiological Effects
MPP has been reported to exhibit various biochemical and physiological effects. MPP has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. MPP has also been reported to induce apoptosis, a programmed cell death, in cancer cells. MPP has been reported to exhibit anti-microbial activity against various bacterial and fungal strains. MPP has also been reported to exhibit anti-viral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Advantages And Limitations For Lab Experiments
MPP has several advantages for lab experiments, including its easy synthesis, high yield, and low cost. MPP is also stable under various conditions, making it suitable for various experimental conditions. However, MPP has some limitations, including its low solubility in water, which may limit its use in some biological assays.
Future Directions
MPP has potential applications in various fields, including medicinal chemistry, pharmacology, and material science. Future research directions include the synthesis of MPP derivatives with improved biological activities, the elucidation of the mechanism of action of MPP, and the development of MPP-based materials with potential applications in catalysis and sensing.
Synthesis Methods
MPP can be synthesized using various methods, including the one-pot synthesis method, microwave-assisted synthesis method, and solvent-free synthesis method. The one-pot synthesis method involves the reaction of 2-aminopyridine and 2-bromoacetophenone in the presence of a base and a solvent. The microwave-assisted synthesis method involves the reaction of 2-aminopyridine, 2-bromoacetophenone, and a base in a solvent under microwave irradiation. The solvent-free synthesis method involves the reaction of 2-aminopyridine and 2-bromoacetophenone under high-speed ball milling.
Scientific Research Applications
MPP has been extensively used in scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. MPP has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. MPP has also been used as a building block for the synthesis of various compounds with potential biological activities.
properties
CAS RN |
17408-32-1 |
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Product Name |
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine |
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-methyl-2-phenylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H12N2/c1-11-13-9-5-6-10-16(13)15-14(11)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
ORZSSAOPOAUMTL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=CN2N=C1C3=CC=CC=C3 |
Canonical SMILES |
CC1=C2C=CC=CN2N=C1C3=CC=CC=C3 |
synonyms |
3-Methyl-2-phenylpyrazolo[1,5-a]pyridine |
Origin of Product |
United States |
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